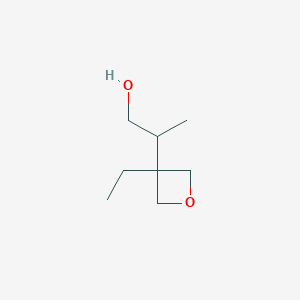
2-(3-Ethyloxetan-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethyloxetan-3-yl)propan-1-ol is a chemical compound that belongs to the family of oxetanes. It is also known as 2-(3-ethyloxetan-3-yl)propanol or 3-ethyl-2-(3-hydroxypropyl)oxetane. This compound has gained attention in the scientific community due to its potential applications in various fields, including chemistry, biochemistry, and medicine.
Mécanisme D'action
The mechanism of action of 2-(3-Ethyloxetan-3-yl)propan-1-ol is not well understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(3-Ethyloxetan-3-yl)propan-1-ol has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. The compound has also been reported to scavenge free radicals and protect against oxidative stress-induced damage in cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-Ethyloxetan-3-yl)propan-1-ol in lab experiments include its ease of synthesis, moderate to high yield, and potential applications in various fields, including medicinal chemistry and biochemistry. However, the limitations of using this compound include its limited availability, potential toxicity, and the need for further studies to elucidate its mechanism of action.
Orientations Futures
There are several future directions for the research of 2-(3-Ethyloxetan-3-yl)propan-1-ol. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, its potential applications in drug development and as a chiral building block in organic synthesis should be explored further. Thirdly, its toxicity and safety profile should be thoroughly investigated. Lastly, its potential applications in the field of materials science, such as the synthesis of functionalized polymers, should be investigated.
Méthodes De Synthèse
The synthesis of 2-(3-Ethyloxetan-3-yl)propan-1-ol can be achieved by the reaction of 3-ethyloxetan-3-ol with 1-chloro-2-propanol in the presence of a base such as potassium carbonate. The reaction proceeds via the opening of the oxetane ring and subsequent nucleophilic substitution of the chloride ion with the hydroxyl group, resulting in the formation of 2-(3-Ethyloxetan-3-yl)propan-1-ol. The yield of this reaction is reported to be moderate to high, depending on the reaction conditions.
Applications De Recherche Scientifique
2-(3-Ethyloxetan-3-yl)propan-1-ol has been used in various scientific research applications, including the synthesis of functionalized polymers, as a chiral building block in organic synthesis, and as a potential drug candidate. The compound has been reported to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
2-(3-ethyloxetan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFJSDDUHFVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyloxetan-3-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695228.png)
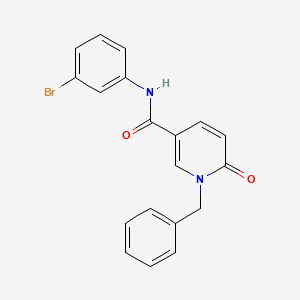

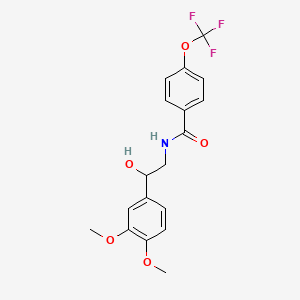
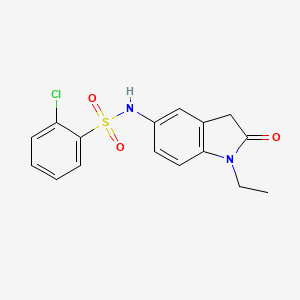
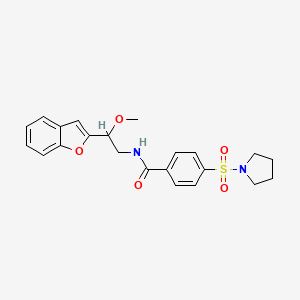
![(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695242.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2695243.png)
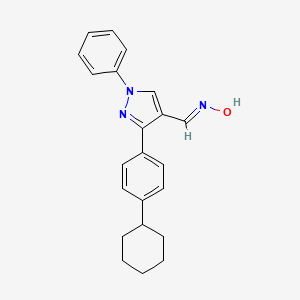

![N'-[7-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2695246.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2695247.png)
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695249.png)